REACTION_CXSMILES
|
Br[C:2]1[N:11]=[C:5]2[CH:6]=[C:7]([Br:10])[CH:8]=[CH:9][N:4]2[N:3]=1.[CH3:12][NH:13][CH3:14]>>[Br:10][C:7]1[CH:8]=[CH:9][N:4]2[N:3]=[C:2]([N:13]([CH3:14])[CH3:12])[N:11]=[C:5]2[CH:6]=1
|
Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
BrC1=NN2C(C=C(C=C2)Br)=N1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on a 70 g silica column
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2N(C=C1)N=C(N2)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.36 g | |
YIELD: PERCENTYIELD | 72.3% | |
YIELD: CALCULATEDPERCENTYIELD | 72.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |